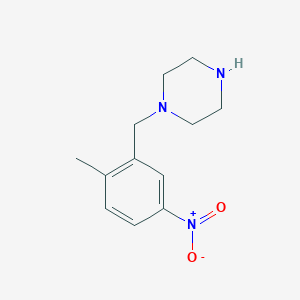
4-Methyl-3-(piperazin-1-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methyl-5-nitrophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a 2-methyl-5-nitrophenyl group attached to the piperazine ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine typically involves the reaction of 2-methyl-5-nitrobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and flow rates. The use of continuous flow reactors can improve the efficiency and scalability of the synthesis, reducing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-methyl-5-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(2-methyl-5-nitrophenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.
Medicine: Due to its potential biological activities, 1-[(2-methyl-5-nitrophenyl)methyl]piperazine is of interest in medicinal chemistry. It can be used as a scaffold for the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparación Con Compuestos Similares
1-[(2-methyl-5-nitrophenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(2-methyl-5-nitrophenyl)methyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-[(2-methyl-5-nitrophenyl)methyl]morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
1-[(2-methyl-5-nitrophenyl)methyl]thiomorpholine: Similar structure but with a thiomorpholine ring instead of a piperazine ring.
The uniqueness of 1-[(2-methyl-5-nitrophenyl)methyl]piperazine lies in its specific combination of the piperazine ring and the 2-methyl-5-nitrophenyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-[(2-methyl-5-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-10-2-3-12(15(16)17)8-11(10)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3 |
Clave InChI |
GQRPXDJSFFNKNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


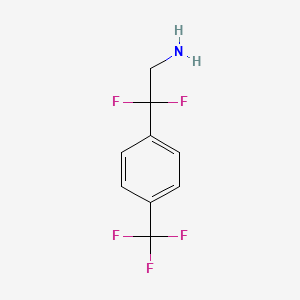
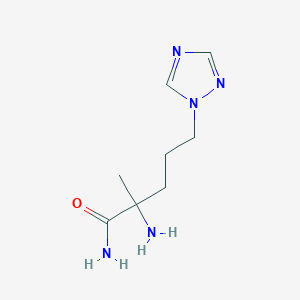
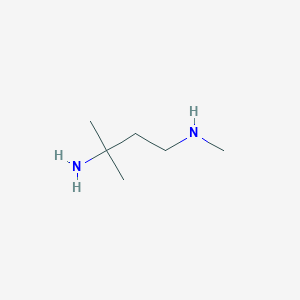

![(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B13528810.png)

![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)
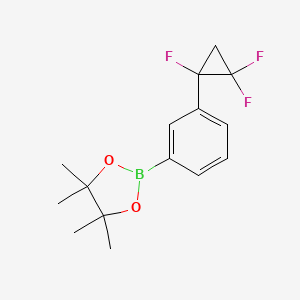
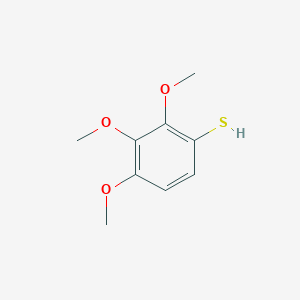
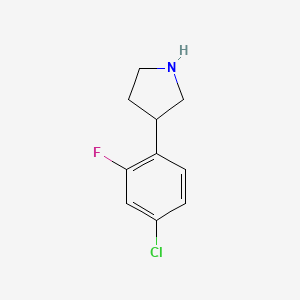
![6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13528856.png)


